molecular formula C26H27N3O2 B10816643 2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide

2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide

Cat. No.: B10816643
M. Wt: 413.5 g/mol
InChI Key: RLPNCWXGZYEAQY-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The specific synthetic routes for WAY-659989 are not explicitly mentioned in the available data. it is likely that organic chemists have developed various synthetic pathways to access this compound.

      Industrial Production: Information on industrial-scale production methods is also scarce. Industrial processes would likely involve optimization for yield, cost, and safety.

  • Chemical Reactions Analysis

      Reactivity: WAY-659989 may undergo various chemical reactions, including oxidation, reduction, substitution, and more. specific examples are not provided.

      Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: WAY-659989 might find applications in medicinal chemistry, drug discovery, or as a synthetic intermediate.

      Biology and Medicine: Researchers may investigate its potential as a pharmacological agent, receptor modulator, or enzyme inhibitor.

      Industry: WAY-659989 could have applications in the development of novel materials or specialty chemicals.

  • Mechanism of Action

    • Unfortunately, the exact mechanism by which WAY-659989 exerts its effects remains undisclosed in the available sources. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: While I don’t have direct comparisons, highlighting WAY-659989’s unique features would require a detailed analysis of its structure, properties, and biological activity.

      Similar Compounds: To explore similar compounds, consider searching for structurally related molecules or analogs in scientific databases.

    Properties

    Molecular Formula

    C26H27N3O2

    Molecular Weight

    413.5 g/mol

    IUPAC Name

    2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-[(4-methylphenyl)methyl]benzamide

    InChI

    InChI=1S/C26H27N3O2/c1-19-10-12-20(13-11-19)16-27-26(31)23-8-4-5-9-24(23)28-25(30)18-29-15-14-21-6-2-3-7-22(21)17-29/h2-13H,14-18H2,1H3,(H,27,31)(H,28,30)

    InChI Key

    RLPNCWXGZYEAQY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CN3CCC4=CC=CC=C4C3

    Origin of Product

    United States

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